Tetra(thiophen-3-yl)silane is an organosilicon compound characterized by its unique structure, which consists of a silicon atom bonded to four thiophen-3-yl groups. This compound has garnered attention due to its potential applications in materials science, particularly in electronic and optoelectronic devices. Its molecular formula is and it has a molecular weight of 360.61 g/mol.
The compound can be sourced from various chemical suppliers, with its synthesis being detailed in academic literature and chemical databases. It is classified under the category of silanes, specifically tetraorganosilanes, which are compounds containing silicon atoms bonded to organic groups.
Tetra(thiophen-3-yl)silane falls under the broader classification of organosilicon compounds. It is specifically categorized as a silane derivative due to the presence of the silicon atom bonded to multiple thiophene rings.
The synthesis of tetra(thiophen-3-yl)silane typically involves the reaction of thiophene derivatives with silanes. One common method includes the use of a coupling reaction between thiophene and chlorosilanes, where a base such as triethylamine may be employed to facilitate the reaction.
Tetra(thiophen-3-yl)silane features a central silicon atom surrounded by four thiophen-3-yl groups. The structure can be represented as follows:
This arrangement results in a tetrahedral geometry around the silicon atom, characteristic of many silanes.
Tetra(thiophen-3-yl)silane can participate in various chemical reactions:
The reactivity of tetra(thiophen-3-yl)silane is influenced by the electron-donating properties of the thiophene rings, making it suitable for further functionalization in synthetic organic chemistry.
The mechanism of action for tetra(thiophen-3-yl)silane primarily involves its ability to act as a precursor in polymerization reactions, where it contributes to the formation of conductive polymers.
Tetra(thiophen-3-yl)silane has several scientific uses:
Nucleophilic substitution reactions between thiophen-3-yl anions and chlorosilanes represent a fundamental route to tetra(thiophen-3-yl)silane. This approach capitalizes on the nucleophilicity of thienyl lithium or magnesium reagents generated via deprotonation of thiophene precursors. The reaction typically proceeds under anhydrous conditions at low temperatures (-78°C to 0°C) to prevent side reactions and oligomerization. Tetrachlorosilane (SiCl₄) serves as the primary electrophile, with stepwise substitution achievable through controlled stoichiometry. Key challenges include the steric hindrance encountered during the final substitution step and the sensitivity of thienyl organometallics to hydrolysis, necessitating rigorous exclusion of moisture. The reaction proceeds according to:4 RThLi + SiCl₄ → (RTh)₄Si + 4 LiClwhere RTh = thiophen-3-yl. Optimization studies reveal that tetrahydrofuran (THF) as solvent enhances reactivity compared to diethyl ether due to better solvation of lithium intermediates [1].
Table 1: Optimization of Nucleophilic Substitution with SiCl₄
Thiophene Equivalent | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|
4.2 | -78 to 25 | Et₂O | 52 |
4.5 | -78 to 0 | THF | 78 |
5.0 | -78 to 25 | THF | 85 |
Transition metal catalysis enables direct C–H silylation of thiophene derivatives, bypassing pre-functionalized reagents. Iridium and rhodium complexes (e.g., [Cp*IrCl₂]₂) exhibit high efficacy for regioselective silylation at the 3-position of thiophenes. The mechanism involves oxidative addition of hydrosilanes to the metal center, followed by C–H activation and reductive elimination. Key advantages include atom economy and tolerance of diverse functional groups. For tetra(thiophen-3-yl)silane synthesis, tetrahydrosilane (SiH₄) serves as the silicon source under catalytic conditions (2–5 mol% catalyst loading). Reaction efficiency is heavily influenced by ligand design; sterically hindered bidentate phosphines enhance turnover numbers. Solvent-free conditions at 80–120°C provide optimal results, achieving >90% conversion within 24 hours [1] [3].
Directed ortho-lithiation of 3-bromothiophene using n-butyllithium generates thiophen-3-yllithium, a critical precursor for silicon electrophiles. This method requires temperature control (-78°C) to suppress benzyne formation and lithium-halogen exchange. TMEDA (tetramethylethylenediamine) is employed to modulate reactivity and solubility, improving yields to >75%. Competitive pathways include nucleophilic attack at sulfur, minimized by slow addition of lithiating agents. Subsequent quenching with SiCl₄ proceeds with chelation control when 2,6-disubstituted thiophenes are used, though unsubstituted thiophen-3-yl systems show minimal regioselectivity issues. The stoichiometric nature of this approach remains a limitation for large-scale synthesis [8].
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, enable modular construction of tetra(thiophen-3-yl)silane from halogenated silanes and thienyl metal partners. Tetrakis(triflate)silane [Si(OTf)₄] couples with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis (3 mol%) in dioxane/water mixtures. Critical parameters include:
Table 2: Palladium-Catalyzed Coupling Performance Comparison
Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Dioxane/H₂O (5:1) | 85 | 68 |
Stille | Pd₂(dba)₃/AsPh₃ | Toluene | 110 | 82 |
Hiyama-Denmark | Pd(OAc)₂/(t-Bu)₃P | DMF | 100 | 55 |
Copper-mediated reactions provide a low-cost alternative for silicon-thiophene bond formation. The halogen-silicon exchange employs copper(I) iodide (10–20 mol%) with N,N'-dimethylcyclohexane-1,2-diamine as ligand in dioxane at 100°C. This system activates 3-iodothiophene for coupling with tris(trimethylsilyl)silane [(Me₃Si)₃SiH], yielding mono-substituted products that undergo further silylation. A modified approach uses copper nanoparticles on silica supports to facilitate tetra-substitution in a single step, achieving 65% yield. Key mechanistic aspects involve:
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